Cas no 339020-98-3 (4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one)

4-[(3-Chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a specialized heterocyclic compound featuring a pyrazolone core functionalized with a 3-chloroanilino moiety and a trifluoromethyl group. This structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro-substituted aniline component contributes to selective reactivity in coupling or condensation reactions. Its well-defined crystalline form ensures consistent purity and handling characteristics. This compound is particularly useful as an intermediate in the development of bioactive molecules, offering versatility in medicinal chemistry applications such as enzyme inhibition or receptor modulation.
4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one structure
339020-98-3 structure
Product Name:4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No:339020-98-3
MF:C11H7ClF3N3O
MW:289.640991449356
CID:5165719
Update Time:2026-03-04

4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 4-[(3-CHLOROANILINO)METHYLENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
    • 4-{[(3-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
    • MLS000327868
    • SMR000168427
    • 4-[(3-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
    • BDBM79671
    • cid_5843062
    • HMS2384L17
    • (4Z)-4-[(3-chloroanilino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one
    • (4Z)-4-[(3-chloroanilino)methylen
    • 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
    • Inchi: 1S/C11H7ClF3N3O/c12-6-2-1-3-7(4-6)16-5-8-9(11(13,14)15)17-18-10(8)19/h1-5H,(H2,17,18,19)/b16-5+
    • InChI Key: BUEBNOMIJRCCCQ-FZSIALSZSA-N
    • SMILES: ClC1=CC=CC(=C1)/N=C/C1C(NNC=1C(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 433
  • XLogP3: 2.8
  • Topological Polar Surface Area: 53.5

4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
8B-105-1MG
4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
339020-98-3 >90%
1mg
£37.00 2023-09-08
Key Organics Ltd
8B-105-5MG
4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
339020-98-3 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
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4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
339020-98-3 >90%
10mg
£63.00 2023-09-08
Key Organics Ltd
8B-105-50MG
4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
339020-98-3 >90%
50mg
£102.00 2023-09-08
Key Organics Ltd
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4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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4-{[(3-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
339020-98-3 90%
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Ambeed
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4-{[(3-chlorophenyl)amino]methylidene}-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
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4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:339020-98-3)4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Order Number:A1020302
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):315.0
Email:sales@amadischem.com

Additional information on 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Introduction to 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 339020-98-3)

4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of both chloro and trifluoromethyl substituents in its structure enhances its pharmacokinetic profile, making it an attractive candidate for further medicinal chemistry exploration.

The CAS No. 339020-98-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The molecular structure of 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one consists of a pyrazole ring fused with a benzene ring, with specific functional groups that contribute to its reactivity and biological interactions. The (3-chloroanilino)methylene moiety introduces a nitrogen-rich aromatic system, which is known to interact with various biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Pyrazole derivatives, in particular, have been extensively studied for their ability to modulate enzyme activity and receptor binding. In particular, the 5-(trifluoromethyl) substitution pattern is a common feature in many bioactive molecules, as it improves binding affinity and reduces metabolic degradation. The combination of these structural elements in 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one suggests potential applications in treating a variety of diseases.

One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The pyrazole core can be modified to target specific biological pathways, and the presence of electron-withdrawing groups like the chloro and trifluoromethyl substituents allows for fine-tuning of pharmacological properties. For instance, studies have shown that pyrazole derivatives can inhibit kinases and other enzymes involved in cancer progression. The (3-chloroanilino)methylene group may also contribute to binding interactions by forming hydrogen bonds or participating in π-stacking with biological targets.

Current research in medicinal chemistry often focuses on identifying compounds that can modulate inflammatory pathways, as chronic inflammation is implicated in numerous diseases. Pyrazole-based compounds have shown promise in this area due to their ability to interact with inflammatory mediators. The structural features of 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, including the chloroanilino moiety and the trifluoromethyl group, make it a candidate for further investigation as an anti-inflammatory agent.

In addition to its potential therapeutic applications, this compound may also serve as a valuable tool for mechanistic studies. By understanding how it interacts with biological targets, researchers can gain insights into the structure-activity relationships within the pyrazole class. This information can then be used to design more potent and selective drugs. The CAS No. 339020-98-3 ensures that researchers can reliably obtain and study this compound for their experiments.

The synthesis of 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations, may be employed to construct the desired molecular framework efficiently. The presence of sensitive functional groups like the chloro and trifluoromethyl substituents necessitates precise control over reaction conditions to prevent unwanted side products.

The pharmacological evaluation of this compound is currently underway in several research laboratories. Preliminary studies suggest that it exhibits promising activity against various disease models, including cancer cell lines and inflammatory conditions. The ability of pyrazole derivatives to modulate multiple targets makes them particularly interesting for developing combination therapies that address complex pathologies.

The development of new drugs is a complex process that involves not only chemical synthesis but also preclinical testing and clinical trials. However, compounds like 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one provide a starting point for innovation by offering unique structural motifs that can be further optimized for therapeutic efficacy. As research progresses, it is likely that more derivatives will be synthesized and evaluated for their potential medical applications.

In conclusion,4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 339020-98-3) represents an exciting opportunity for pharmaceutical research due to its distinctive structure and potential biological activities. Its incorporation into drug discovery pipelines could lead to the development of novel treatments for a range of diseases. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a significant role in advancing therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:339020-98-3)4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
A1020302
Purity:99%
Quantity:1g
Price ($):315.0
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